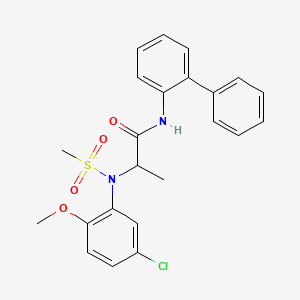![molecular formula C16H13Cl2NO4 B12478312 4-Chloro-3-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12478312.png)
4-Chloro-3-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-[2-(4-chloro-2-methylphenoxy)acetamido]benzoic acid is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of chloro, methyl, phenoxy, and acetamido functional groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-[2-(4-chloro-2-methylphenoxy)acetamido]benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid to form 4-chloro-2-methylphenoxyacetic acid. This intermediate is then reacted with 4-chloro-3-aminobenzoic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-[2-(4-chloro-2-methylphenoxy)acetamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
4-Chloro-3-[2-(4-chloro-2-methylphenoxy)acetamido]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-chloro-3-[2-(4-chloro-2-methylphenoxy)acetamido]benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-2-(2-chlorophenoxy)acetamido benzoic acid
- 4-Chloro-2-(1-naphthyloxyacetamido) benzoic acid
- 4-Chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido) benzoic acid
Uniqueness
4-Chloro-3-[2-(4-chloro-2-methylphenoxy)acetamido]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C16H13Cl2NO4 |
|---|---|
Poids moléculaire |
354.2 g/mol |
Nom IUPAC |
4-chloro-3-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C16H13Cl2NO4/c1-9-6-11(17)3-5-14(9)23-8-15(20)19-13-7-10(16(21)22)2-4-12(13)18/h2-7H,8H2,1H3,(H,19,20)(H,21,22) |
Clé InChI |
PCZYBLPKEFAXEN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C=CC(=C2)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide (non-preferred name)](/img/structure/B12478233.png)
![(4S,7S)-4-(3,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione](/img/structure/B12478237.png)
![Sodium N-{4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl}-4,6-dimethylpyrimidin-2-aminide](/img/structure/B12478239.png)

![2-[(4-chlorobenzyl)sulfanyl]-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B12478252.png)
![N-{5-[(3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B12478256.png)
![Benzyl({[4-(benzyloxy)-3-bromophenyl]methyl})amine](/img/structure/B12478257.png)
![N~1~-({2-[(2-fluorobenzyl)oxy]naphthalen-1-yl}methyl)-1H-tetrazole-1,5-diamine](/img/structure/B12478262.png)
![3-hydroxy-4-(4-nitrophenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12478267.png)
![N-(3-methoxypropyl)-2-{[(3-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B12478268.png)
![2-ethyl-N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B12478277.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12478280.png)
![N'-(4-tert-butylcyclohexylidene)-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide](/img/structure/B12478281.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzamide](/img/structure/B12478291.png)
